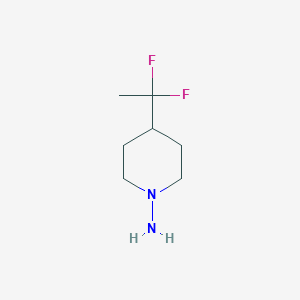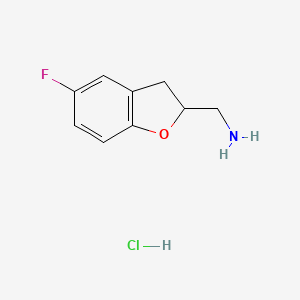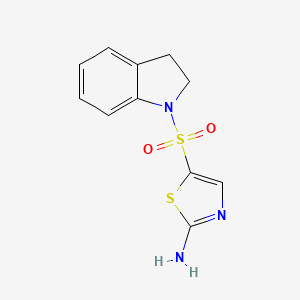
(S)-Terfenadine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Terfenadine N-Oxide is a derivative of terfenadine, an antihistamine that was widely used for the treatment of allergic conditions The N-oxide form is a metabolite of terfenadine, formed through the oxidation of the nitrogen atom in the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Terfenadine N-Oxide typically involves the oxidation of terfenadine. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to oxidize the nitrogen atom in the piperidine ring to form the N-oxide . Another method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which can also effectively oxidize the nitrogen atom .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using a continuous flow process. This method involves the use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This process is safer, greener, and more efficient compared to traditional batch reactors .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Terfenadine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: The N-oxide can be reduced back to the parent amine.
Substitution: The N-oxide group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA).
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include the parent amine (terfenadine) and other oxidized metabolites, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
(S)-Terfenadine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxides.
Biology: Investigated for its potential effects on biological systems, including its role as a metabolite of terfenadine.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-Terfenadine N-Oxide involves its conversion to active metabolites in the body. The N-oxide group can undergo reduction to form terfenadine, which then exerts its antihistamine effects by blocking histamine H1 receptors. This prevents the typical allergic response mediated by histamine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terfenadine: The parent compound, which is also an antihistamine.
Fexofenadine: Another metabolite of terfenadine, known for its antihistamine properties.
Pyridine N-Oxide: A structurally similar compound used in various chemical reactions.
Uniqueness
(S)-Terfenadine N-Oxide is unique due to its specific formation as a metabolite of terfenadine and its potential to be converted back to the parent compound or other active metabolites. This makes it a valuable compound for studying metabolic pathways and the effects of N-oxide groups in medicinal chemistry .
Eigenschaften
Molekularformel |
C32H41NO3 |
|---|---|
Molekulargewicht |
487.7 g/mol |
IUPAC-Name |
(1S)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO3/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33(36)23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t29?,30-,33?/m0/s1 |
InChI-Schlüssel |
CFDFVVYPNXXEDN-PDVTVRNYSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)





![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)
![(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)


![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)



